molecular formula C13H12Cl2O3 B13743599 (Z)-Methyl 5-chloro-5-(4-chlorophenyl)-3-hydroxy-2-methylenepent-4-enoate CAS No. 1219452-59-1

(Z)-Methyl 5-chloro-5-(4-chlorophenyl)-3-hydroxy-2-methylenepent-4-enoate

Cat. No.: B13743599
CAS No.: 1219452-59-1
M. Wt: 287.13 g/mol
InChI Key: COYHOLAPSKPCRR-XFFZJAGNSA-N
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Description

(Z)-Methyl 5-chloro-5-(4-chlorophenyl)-3-hydroxy-2-methylenepent-4-enoate is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-Methyl 5-chloro-5-(4-chlorophenyl)-3-hydroxy-2-methylenepent-4-enoate typically involves a multi-step process. The starting materials and reagents used in the synthesis include 4-chlorobenzaldehyde, methyl acetoacetate, and appropriate catalysts. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced technologies such as automated synthesis and real-time monitoring ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

(Z)-Methyl 5-chloro-5-(4-chlorophenyl)-3-hydroxy-2-methylenepent-4-enoate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures, pH levels, and reaction times.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various derivatives with different functional groups.

Scientific Research Applications

(Z)-Methyl 5-chloro-5-(4-chlorophenyl)-3-hydroxy-2-methylenepent-4-enoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (Z)-Methyl 5-chloro-5-(4-chlorophenyl)-3-hydroxy-2-methylenepent-4-enoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (Z)-Methyl 5-chloro-5-(4-chlorophenyl)-3-hydroxy-2-methylenepent-4-enoate include:

  • Methyl 5-chloro-5-(4-chlorophenyl)-2-methylenepent-4-enoate
  • Ethyl 5-chloro-5-(4-chlorophenyl)-3-hydroxy-2-methylenepent-4-enoate

Uniqueness

What sets this compound apart is its unique combination of functional groups and stereochemistry, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

1219452-59-1

Molecular Formula

C13H12Cl2O3

Molecular Weight

287.13 g/mol

IUPAC Name

methyl (Z)-5-chloro-5-(4-chlorophenyl)-3-hydroxy-2-methylidenepent-4-enoate

InChI

InChI=1S/C13H12Cl2O3/c1-8(13(17)18-2)12(16)7-11(15)9-3-5-10(14)6-4-9/h3-7,12,16H,1H2,2H3/b11-7-

InChI Key

COYHOLAPSKPCRR-XFFZJAGNSA-N

Isomeric SMILES

COC(=O)C(=C)C(/C=C(/C1=CC=C(C=C1)Cl)\Cl)O

Canonical SMILES

COC(=O)C(=C)C(C=C(C1=CC=C(C=C1)Cl)Cl)O

Origin of Product

United States

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